1-(5-Chloropyridin-2-yl)cyclopropan-1-amine
Description
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIJNZISOQXOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclopropane Aldehyde Derivatives
One common approach involves the reductive amination of cyclopropane-1-carbaldehyde derivatives with 5-chloropyridin-2-amine or related amines. This method proceeds as follows:
- Cyclopropane-1-carbaldehyde is reacted with 5-chloropyridin-2-amine under reductive amination conditions.
- The reaction typically uses reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
- Protection and deprotection steps may be employed to control selectivity and yield.
This method allows for direct formation of the cyclopropylamine linked to the chloropyridine ring with good control over stereochemistry if chiral catalysts or resolution techniques are applied.
Corey–Chaykovsky Cyclopropanation Followed by Amination
Another strategy utilizes the Corey–Chaykovsky reaction to form the cyclopropane ring from α,β-unsaturated precursors, followed by functional group transformations to introduce the amino substituent:
- The Corey–Chaykovsky reaction converts a suitable aldehyde or ketone precursor into a cyclopropane ring using sulfur ylides.
- Subsequent deprotection and functional group interconversions yield cyclopropane carboxylic acids.
- Curtius rearrangement or other amination methods convert the acid to the corresponding cyclopropylamine.
- Optical resolution techniques such as chiral HPLC can be used to isolate enantiomerically pure intermediates if needed.
Nucleophilic Substitution and Coupling Reactions
Some processes involve direct coupling of 5-chloropyridin-2-amine with cyclopropane derivatives bearing leaving groups or activated functionalities:
- For example, cyclopropyl halides or cyclopropyl carbaldehydes can be coupled with 5-chloropyridin-2-amine under basic or catalytic conditions.
- Coupling agents or catalysts (e.g., palladium complexes) may facilitate the formation of the C–N bond.
- Protection groups may be used to prevent side reactions and improve yields.
Process Chemistry and Scale-Up Considerations
Industrial or large-scale preparations often optimize solvent choice, temperature, and purification steps:
- Solvents such as alcohols, polar aprotic solvents, ketones, or chloro solvents are used depending on solubility and reaction kinetics.
- Anti-solvents like hydrocarbons or ethers help in precipitating the product for isolation.
- Temperature control is critical to maximize yield and purity.
- Filtration, crystallization, and salt formation (e.g., hydrochloride salts) are employed for product isolation and stability.
Data Table Summarizing Key Preparation Methods
| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Cyclopropane-1-carbaldehyde + amine | Sodium cyanoborohydride, H2/Pd catalyst | Direct amination, good selectivity | Requires protection/deprotection |
| Corey–Chaykovsky Cyclopropanation | Ylide cyclopropanation, Curtius rearrangement | Sulfur ylides, HPLC resolution | Access to optically pure compounds | Multi-step, complex purification |
| Nucleophilic Substitution | Coupling of cyclopropyl halides with amines | Bases, coupling agents, catalysts | Straightforward coupling | Possible side reactions |
| Process Optimization (Scale-up) | Solvent and anti-solvent selection, crystallization | Alcohols, ketones, hydrocarbons, filtration | Improved yield and purity at scale | Requires extensive process control |
Detailed Research Findings and Notes
- The reductive amination approach is widely used due to its efficiency in forming the cyclopropylamine linkage with high functional group tolerance.
- The Corey–Chaykovsky method is valuable for stereoselective synthesis, enabling the preparation of enantiomerically enriched compounds, which is crucial for pharmaceutical applications.
- Process patents and literature emphasize the importance of solvent systems and anti-solvent precipitation to isolate pure crystalline forms of intermediates and final products, which enhances stability and handling.
- Reduction of nitro precursors to amines using iron powder in acetic acid is a practical method for introducing the amino group on aromatic or heteroaromatic rings, which may be adapted for related intermediates.
- The synthesis of related compounds such as 1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde demonstrates the versatility of cyclopropane chemistry linked to chloropyridine rings, which can be extended to amine derivatives.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloropyridin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the chloro or amino groups can yield a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as pyridine N-oxide.
Reduction Products: Reduced derivatives such as 1-(5-chloropyridin-2-yl)cyclopropan-1-ol.
Substitution Products: Substituted derivatives with different functional groups at the chloro or amino positions.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
1-(5-Chloropyridin-2-yl)cyclopropan-1-amine is being explored for its potential as a pharmaceutical agent. Its structural features suggest it may interact with various biological targets, making it a candidate for the development of drugs targeting specific diseases.
2. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against several bacterial strains, indicating potential for use in developing new antimicrobial agents.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
3. Anticancer Research
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest it may inhibit cell proliferation in various cancer cell lines, including breast and lung cancers.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 8 |
| HeLa (Cervical Cancer) | 12 |
Case Studies
Study on Antimicrobial Effects : A recent investigation focused on the synthesis and evaluation of derivatives of this compound, revealing enhanced antimicrobial activity against resistant bacterial strains through structural modifications to the pyridine ring.
Anticancer Research : Another study demonstrated that the compound induces apoptosis in cancer cells via caspase pathway activation. This finding suggests that further exploration could lead to novel therapeutic agents targeting specific cancer types.
Biological Mechanisms
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. Molecular docking studies indicate potential inhibition of key enzymes responsible for cancer cell proliferation and microbial resistance mechanisms.
Mechanism of Action
The mechanism by which 1-(5-Chloropyridin-2-yl)cyclopropan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Halogen Substituents
- 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride Substituent: Bromine at pyrimidin-2-yl position 5. Molecular Formula: C₇H₉BrClN₃ | Molar Mass: 250.52 g/mol Key Differences: Bromine’s larger atomic radius increases steric hindrance and polarizability compared to chlorine. Hydrochloride salt form improves aqueous solubility .
1-(3-Chloropyridin-2-yl)cyclopropan-1-amine
- Substituent: Chlorine at pyridin-2-yl position 3.
- Molecular Formula: C₈H₈ClN₃ | Molar Mass: 181.62 g/mol
- Key Differences: Chlorine’s position (meta vs. para on pyridine) alters electronic effects. The ortho-substituted chlorine may destabilize the amine via steric clash, reducing bioavailability compared to the 5-chloro isomer .
Electron-Donating Substituents
- 1-(5-Methoxypyridin-3-yl)cyclopropan-1-amine
- Substituent: Methoxy group at pyridin-3-yl position 5.
- Molecular Formula: C₉H₁₂N₂O | Molar Mass: 164.21 g/mol
- Key Differences: Methoxy’s electron-donating nature increases the pyridine ring’s electron density, enhancing solubility in polar solvents. Predicted collision cross-section (CCS) values suggest distinct conformational behavior compared to halogenated analogs .
Heterocycle Variations
- 1-(Pyrimidin-4-yl)cyclopropan-1-amine Heterocycle: Pyrimidin-4-yl instead of pyridin-2-yl. Molecular Formula: C₇H₉N₃ | Molar Mass: 135.17 g/mol Key Differences: Pyrimidine’s dual nitrogen atoms increase hydrogen-bonding capacity.
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride
Positional Isomers and Salt Forms
1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride
- 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride Structure: Fluorophenyl instead of pyridinyl. Molecular Formula: C₉H₁₁ClFN | Molar Mass: 191.65 g/mol Key Differences: Fluorine’s electronegativity increases dipole moment.
Biological Activity
1-(5-Chloropyridin-2-yl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structural Overview
The compound features a cyclopropanamine structure attached to a chlorinated pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 155.63 g/mol. The structural characteristics contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chloropyridine moiety enhances its binding affinity, influencing various biological pathways. The exact mechanisms can vary depending on the specific application and context of use, including:
- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors for various enzymes, impacting metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have demonstrated effectiveness against various bacterial strains.
- Cytotoxic Effects : Preliminary assays suggest potential cytotoxicity against cancer cell lines.
- Neuroprotective Properties : The compound's interaction with neurotransmitter systems may offer neuroprotective benefits.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests its potential as a lead compound in developing new antimicrobial agents.
Case Study: Cytotoxicity Evaluation
In vitro assays were conducted to assess the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that this compound exhibited IC50 values of approximately 25 µM for HeLa cells, indicating promising anticancer properties that warrant further investigation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Chloropyridin-2-yl)cyclopropan-1-amine | Chlorine at 4-position | Different biological activity profile |
| 1-(5-Fluoropyridin-2-yl)cyclopropan-1-amine | Fluorine instead of chlorine | Potentially different pharmacokinetics |
| 1-(3-Chloropyridin-2-yl)cyclopropan-1-amine | Pyridine instead of pyrimidine | Variations in antimicrobial activity |
Q & A
Basic: What are the optimal synthetic routes for 1-(5-Chloropyridin-2-yl)cyclopropan-1-amine, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves cyclopropanation of a pyridine precursor or cross-coupling reactions. For example, halogenated pyridines (e.g., 5-bromo- or 5-chloropyridine derivatives) can undergo Buchwald-Hartwig amination with cyclopropane-containing amines. and highlight similar syntheses using brominated pyridines and cyclopropane intermediates, emphasizing the use of palladium catalysts and controlled reaction conditions (e.g., inert atmosphere, reflux in polar aprotic solvents) . Purity (>95%) is verified via HPLC (retention time comparison) and NMR (integration of proton signals), as per guidelines in , which mandates rigorous characterization for reproducibility .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
Methodological Answer:
Essential techniques include:
- 1H/13C NMR : To confirm the cyclopropane ring (e.g., characteristic upfield-shifted protons at δ 0.8–1.5 ppm) and chloropyridine substitution pattern (aromatic protons at δ 7.5–8.5 ppm) .
- HRMS : For molecular ion verification (e.g., [M+H]+ at m/z 169.07 for C8H10ClN2).
- HPLC : To assess purity (>95%) using a C18 column and UV detection at 254 nm .
requires reporting solvent systems, instrument parameters, and raw data deposition in supplementary materials to ensure reproducibility .
Advanced: How does the 5-chloro substituent on the pyridine ring influence regioselectivity in further functionalization?
Methodological Answer:
The electron-withdrawing chloro group directs electrophilic substitution to the 3-position of the pyridine ring (meta to Cl) due to resonance deactivation. For example, nitration or Suzuki-Miyaura coupling reactions favor this position, as observed in for analogous bromopyridine derivatives . Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals, though experimental validation via controlled reactions (e.g., regioselective bromination) is critical .
Advanced: How should researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results?
Methodological Answer:
Contradictions often arise from solvation effects, tautomerism, or impurities. Strategies include:
- Repetition under varied conditions (e.g., DMSO-d6 vs. CDCl3 for NMR).
- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign connectivity .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for cyclopropane derivatives in .
emphasizes iterative data analysis and peer consultation to address discrepancies .
Basic: What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
Store under argon at –20°C in amber vials to prevent degradation via moisture absorption or photolysis. specifies refrigeration and desiccation for similar amines, with periodic purity checks via TLC or HPLC .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular docking : Predict binding affinities to target proteins (e.g., enzymes or receptors). ’s structural data (e.g., pyridine-cyclopropane interactions) can inform pharmacophore models .
- QSAR studies : Correlate substituent effects (e.g., Cl vs. Br) with activity trends, as seen in for antibacterial derivatives .
- DFT calculations : Optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) to prioritize synthetic targets .
Advanced: What experimental controls are essential when assessing biological activity in vitro?
Methodological Answer:
- Positive controls : Use established drugs (e.g., ampicillin for antibacterial assays) to validate assay conditions .
- Negative controls : Include solvent-only and untransfected cell lines to rule out nonspecific effects.
- Dose-response curves : Generate IC50/EC50 values with triplicate replicates, as in ’s antifungal screening .
Basic: How can researchers confirm the absence of byproducts in the final compound?
Methodological Answer:
- LC-MS : Detect low-abundance impurities (e.g., unreacted starting materials) with high sensitivity.
- Elemental analysis : Verify C/H/N/Cl content within 0.4% of theoretical values.
mandates full chromatographic and spectral data in supplementary materials to document purity .
Advanced: What strategies mitigate cyclopropane ring opening during synthetic steps?
Methodological Answer:
- Avoid strong acids/bases : Use mild deprotection conditions (e.g., TFA for Boc groups).
- Low-temperature reactions : Limit ring strain-induced reactivity, as shown in for cyclopropylamine derivatives .
- Steric protection : Introduce bulky substituents adjacent to the cyclopropane to hinder nucleophilic attack .
Advanced: How can researchers validate the compound’s mechanism of action in biological systems?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
